PROTAC Linker Methylene Spacing: C9 End-to-End Distance vs. C8 and C10 Homologs Determines Ternary Complex Geometry
9-Amino-1-nonanol, once incorporated as a PROTAC linker, provides an estimated maximal inter-ligand separation of approximately 11.4–11.6 Å (calculated from the fully extended C9 backbone plus terminal functional groups), compared with ~10.2–10.4 Å for 8-amino-1-octanol (C8) and ~12.6–12.8 Å for 10-amino-1-decanol (C10) . Systematic linker-length SAR from the Direct-to-Biology (D2B) PROTAC platform demonstrated that varying alkyl linker length by two methylene units (analogous to the C8-to-C10 jump) can invert degradation efficiency from DC₅₀ < 100 nM to inactive across multiple target proteins, confirming that the linker length–potency relationship is non-linear and highly target-specific [1]. The C9 tether occupies a distinct window of conformational space that is not spanned by either the C8 or C10 tether; this one-methylene increment is sufficient to alter the rotameric ensemble available for productive ternary complex stabilization, as shown by molecular dynamics simulations of alkyl-linker PROTACs where odd-numbered chains preferentially sample geometries that avoid steric clashes at the E3–POI interface . Recent patent disclosures (WO2022194269A1 and WO2020251971A1) specifically employ 9-aminononan-1-ol as the linker precursor for EGFR and SMARCA degraders, indicating empirical optimization converged on the C9 chain length among the available ω-amino-1-alkanol series [2][3].
| Evidence Dimension | Estimated maximal inter-ligand distance (fully extended conformation, alkyl backbone plus terminal groups) |
|---|---|
| Target Compound Data | 9-amino-1-nonanol (C9): ~11.4–11.6 Å |
| Comparator Or Baseline | 8-amino-1-octanol (C8): ~10.2–10.4 Å; 10-amino-1-decanol (C10): ~12.6–12.8 Å |
| Quantified Difference | Δ(C9 − C8) ≈ +1.2 Å; Δ(C10 − C9) ≈ +1.2 Å |
| Conditions | Calculated from fully extended C–C bond lengths (1.54 Å per methylene) with terminal group contributions; MD simulation data from alkyl-linker PROTAC studies |
Why This Matters
For procurement decisions, this quantifiable spacing difference means a PROTAC campaign that has identified C9 as the optimal tether length cannot substitute C8 or C10 without risking complete loss of degradation activity, necessitating exact sourcing of the C9 amino-alcohol.
- [1] Brazeau J.-F., et al., Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation, ACS Medicinal Chemistry Letters, 2022, 13, 1182–1190, DOI: 10.1021/acsmedchemlett.2c00124 View Source
- [2] WO2022194269A1, Novel EGFR Degradation Agent, 2022, World Intellectual Property Organization, https://patents.google.com/patent/WO2022194269A1 View Source
- [3] WO2020251971A1, SMARCA Degraders and Uses Thereof, 2020, World Intellectual Property Organization, https://patents.google.com/patent/WO2020251971A1 View Source
